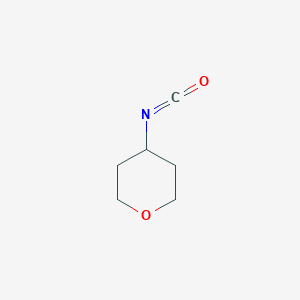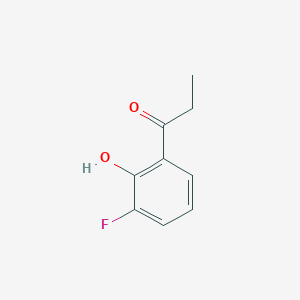![molecular formula C8H16N2O B1532860 4-Oxa-1,9-diazaspiro[5.5]undecano CAS No. 151742-17-5](/img/structure/B1532860.png)
4-Oxa-1,9-diazaspiro[5.5]undecano
Descripción general
Descripción
4-Oxa-1,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxa-1,9-diazaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxa-1,9-diazaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agonistas Duales del Receptor μ-Opioide y Antagonistas del Receptor σ1
Los derivados de 4-Oxa-1,9-diazaspiro[5.5]undecano se han sintetizado como ligandos duales para el receptor μ-opioide (MOR) y el receptor sigma-1 (σ1R). Estos compuestos exhiben una potente actividad analgésica, comparable a la oxicodona, pero con un riesgo reducido de estreñimiento, lo que sugiere un enfoque prometedor para el desarrollo de analgésicos más seguros .
Tratamiento del Dolor
El sistema espirocíclico de this compound se ha utilizado en el desarrollo de compuestos para el tratamiento del dolor. La versatilidad estructural permite la modulación de los perfiles farmacológicos, proporcionando una plataforma para la síntesis de nuevos fármacos analgésicos .
Manejo de la Obesidad
Los compuestos que contienen el andamiaje this compound han mostrado potencial en el tratamiento de la obesidad. La capacidad de dirigirse a múltiples receptores puede ofrecer un enfoque multifacético para el control del peso y los trastornos metabólicos relacionados .
Sistema Inmunitario y Trastornos de la Señalización Celular
Las propiedades bioactivas de los derivados de this compound se extienden al tratamiento de diversos trastornos del sistema inmunitario y la señalización celular. Su interacción con receptores específicos puede influir en las respuestas inmunitarias y las vías de comunicación celular .
Trastornos Cardiovasculares
La investigación indica que los derivados de this compound podrían ser beneficiosos en el tratamiento de los trastornos cardiovasculares. La acción de los compuestos sobre ciertos receptores puede conducir a una mejor función cardiovascular y protección contra las enfermedades cardíacas .
Trastornos Psicóticos
El marco estructural de this compound se está explorando por su potencial terapéutico en los trastornos psicóticos. Su capacidad para modular los sistemas de neurotransmisores podría allanar el camino para nuevos tratamientos en salud mental .
Mecanismo De Acción
Target of Action
The primary targets of 4-Oxa-1,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
4-Oxa-1,9-diazaspiro[5.5]undecane acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, leading to changes in their activity. Specifically, it acts as an agonist for the μ-opioid receptor, enhancing its activity, and as an antagonist for the sigma-1 receptor, inhibiting its activity .
Biochemical Pathways
The interaction of 4-Oxa-1,9-diazaspiro[5.5]undecane with the μ-opioid receptor and the sigma-1 receptor affects various biochemical pathways involved in pain perception and analgesia . The exact pathways and their downstream effects are complex and depend on a variety of factors, including the specific context of receptor activation and the presence of other signaling molecules .
Pharmacokinetics
The pharmacokinetic properties of 4-Oxa-1,9-diazaspiro[5The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties
Result of Action
The dual action of 4-Oxa-1,9-diazaspiro[5.5]undecane on the μ-opioid receptor and the sigma-1 receptor results in potent analgesic activity . In animal models, this compound has been shown to produce analgesia comparable to that of oxycodone, a potent opioid analgesic . Importantly, unlike oxycodone, 4-Oxa-1,9-diazaspiro[5.5]undecane appears to produce less constipation, a common side effect of opioids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Oxa-1,9-diazaspiro[5.5]undecane. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Análisis Bioquímico
Biochemical Properties
4-Oxa-1,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with sigma-1 receptors and μ-opioid receptors, acting as a dual ligand . These interactions are crucial for its potential therapeutic applications, particularly in the treatment of pain and other neurological disorders. The compound’s ability to modulate receptor activity highlights its importance in biochemical pathways.
Cellular Effects
The effects of 4-Oxa-1,9-diazaspiro[5.5]undecane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the synthesis of new fatty acids, making it a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes mellitus . Additionally, its interaction with sigma-1 receptors and μ-opioid receptors suggests a role in modulating pain perception and other neurological functions.
Molecular Mechanism
At the molecular level, 4-Oxa-1,9-diazaspiro[5.5]undecane exerts its effects through specific binding interactions with biomolecules. It acts as a dual ligand for sigma-1 receptors and μ-opioid receptors, influencing their activity and downstream signaling pathways . This dual activity is achieved through a versatile synthetic approach that allows for the modification of the central scaffold to optimize binding affinity and selectivity. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxa-1,9-diazaspiro[5.5]undecane have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-Oxa-1,9-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, it has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-Oxa-1,9-diazaspiro[5.5]undecane is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in decreasing new fatty acid synthesis highlights its potential in metabolic regulation . The compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of 4-Oxa-1,9-diazaspiro[5.5]undecane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Oxa-1,9-diazaspiro[5.5]undecane is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical assays.
Propiedades
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-11-6-5-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLAJRBWYLFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



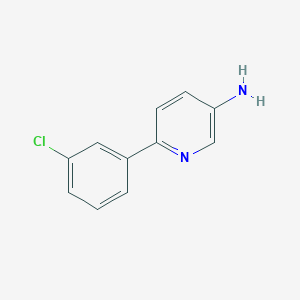



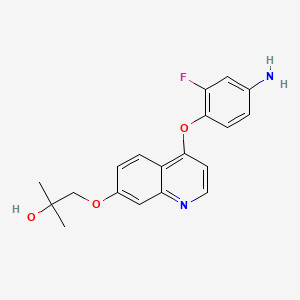

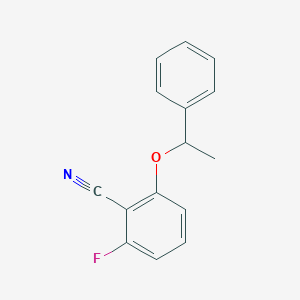
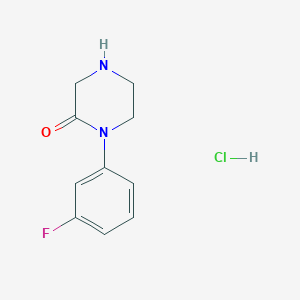
![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)
